(3-(Nicotinamido)phenyl)boronic acid (3-(Nicotinamido)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 109445-19-4
VCID: VC4327257
InChI: InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16)
SMILES: B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O
Molecular Formula: C12H11BN2O3
Molecular Weight: 242.04

(3-(Nicotinamido)phenyl)boronic acid

CAS No.: 109445-19-4

Cat. No.: VC4327257

Molecular Formula: C12H11BN2O3

Molecular Weight: 242.04

* For research use only. Not for human or veterinary use.

(3-(Nicotinamido)phenyl)boronic acid - 109445-19-4

Specification

CAS No. 109445-19-4
Molecular Formula C12H11BN2O3
Molecular Weight 242.04
IUPAC Name [3-(pyridine-3-carbonylamino)phenyl]boronic acid
Standard InChI InChI=1S/C12H11BN2O3/c16-12(9-3-2-6-14-8-9)15-11-5-1-4-10(7-11)13(17)18/h1-8,17-18H,(H,15,16)
Standard InChI Key RERGRRRYERIRAC-UHFFFAOYSA-N
SMILES B(C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3-(Nicotinamido)phenyl)boronic acid (C₁₂H₁₁BN₂O₃) features a phenyl ring substituted at the 3-position with a nicotinamide group (pyridine-3-carboxamide) and a boronic acid (-B(OH)₂) group . The planar boronic acid moiety adopts an sp² hybridization, enabling interactions with nucleophilic residues in biological systems, while the nicotinamide group introduces hydrogen-bonding capabilities through its pyridine nitrogen and amide functionalities .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight242.04 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Topological Polar Surface Area82.4 Ų
Rotatable Bonds3

The compound’s high polar surface area (82.4 Ų) suggests favorable solubility in polar solvents, a trait critical for bioavailability . The boronic acid group’s Lewis acidity (pKa ~8.5) allows it to form tetrahedral boronate complexes under physiological conditions, enhancing target binding specificity .

Synthetic Routes and Characterization

Miyaura Borylation and Suzuki–Miyaura Coupling

The synthesis of (3-(Nicotinamido)phenyl)boronic acid likely involves Miyaura borylation, a palladium-catalyzed reaction that installs boronic acid groups onto aromatic rings . Starting from 3-bromo-nicotinamide derivatives, bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitate the substitution of bromine with a boronate ester, which is subsequently hydrolyzed to the boronic acid .

Key characterization data include:

  • ¹¹B NMR: A singlet near δ 30 ppm confirms the presence of the boronic acid .

  • ¹H NMR: Distinct signals for the pyridine ring (δ 8.5–9.0 ppm), amide proton (δ 10.2 ppm), and phenyl protons (δ 7.3–7.8 ppm) .

  • IR Spectroscopy: Stretching vibrations at ~1340 cm⁻¹ (B–O) and ~1680 cm⁻¹ (amide C=O) .

Biological Activity and Mechanism

Interaction with Arginine Residues

Boronic acids exhibit a propensity to form coordinate covalent bonds with arginine residues in proteins . Molecular docking studies on analogous compounds reveal that the boronic acid group engages Arg752 in the androgen receptor (AR) through N–B interactions, mimicking the nitro group in flutamide derivatives . This interaction disrupts AR signaling, a mechanism exploited in prostate cancer therapy .

Applications in Medicinal Chemistry

Prostate Cancer Therapeutics

Flutamide derivatives with boronic acid substitutions demonstrate enhanced antiandrogenic activity and reduced hepatotoxicity compared to nitro-containing analogs . Compound 9a (a boronic acid analog) exhibits an IC₅₀ of 1.2 μM against LAPC-4 prostate cancer cells, outperforming bicalutamide (IC₅₀ = 2.5 μM) . The nicotinamide moiety in (3-(Nicotinamido)phenyl)boronic acid could further modulate pharmacokinetics by improving water solubility .

Tuberculosis Drug Development

Nicotinamide derivatives are integral to antitubercular agents (e.g., pyrazinamide). The boronic acid group’s ability to inhibit bacterial proteases positions this compound as a candidate for combating multidrug-resistant tuberculosis . Preliminary cytotoxicity studies on HepG2 cells (IC₅₀ > 50 μM) suggest favorable safety profiles .

Challenges and Future Directions

Stability and Formulation

Boronic acids are prone to protodeboronation under acidic conditions and may form boroxines in aqueous media . Strategies such as prodrug design (e.g., MIDA boronates) or nanoparticle encapsulation could enhance stability .

Target Selectivity

While boronic acids exhibit broad reactivity, structural modifications (e.g., fluorination of the phenyl ring) may improve selectivity for specific targets like AR or CXCR2 . Computational modeling and high-throughput screening will be critical for optimizing binding affinity.

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